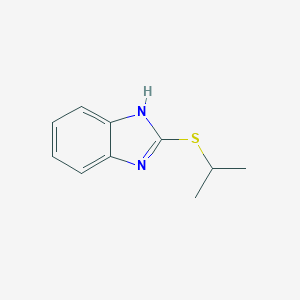

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

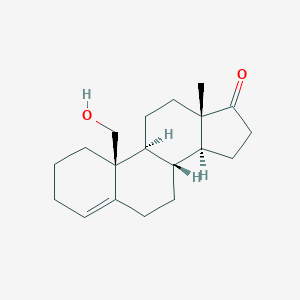

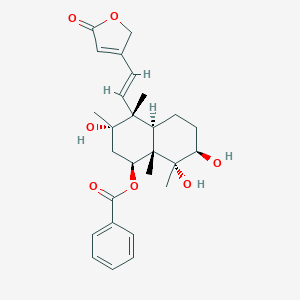

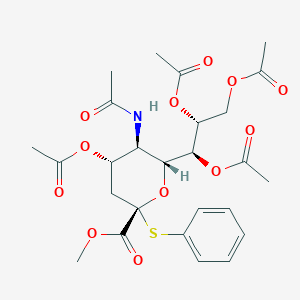

The synthesis of per-O-acetylated thioglycosides of N-acetylneuraminic acid, including the target compound, typically involves the transformation of methyl esters of N-acetylneuraminic acid. A notable approach involves one-step demethylation, which has been found less efficient for methyl thioglycosides compared to phenyl thioglycosides. An indirect route involving saponification followed by acetylation of hydroxy groups has been reported as more efficient for obtaining derivatives with a free carboxy group (Kononov et al., 2003).

Molecular Structure Analysis

The molecular structure of N-acetylneuraminic acid derivatives, including the target compound, has been extensively studied through methods such as X-ray diffraction. These analyses reveal the orientation of substituent groups around the pyranose ring and the presence of inter- and intramolecular hydrogen bonds, which stabilize the molecule's three-dimensional structure in the crystal lattice (O'Connell, 1973).

Wissenschaftliche Forschungsanwendungen

Chemical Modification and Application Potential

Chemical modification of biopolymers like xylan into ethers and esters has been explored for creating materials with specific properties. For instance, the conversion of hemicellulose into novel xylan esters using various acids and activating agents under homogeneous conditions in dimethyl sulfoxide (DMSO) highlights the application potential in drug delivery and as antimicrobial agents. This approach signifies the broader field of chemical modification where PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER could potentially fit, especially in creating materials with tailored properties for biomedical applications (Petzold-Welcke et al., 2014).

Functional Group Analysis in Acetylated Compounds

Infrared spectroscopic methods have been employed to study the acetylation of wood, focusing on the chemical changes like the appearance of carbonyl groups and methyl groups in acetyl ester groups. This method could be relevant for studying the structural and functional properties of acetylated compounds, including PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER, for various applications (Schwanninger et al., 2011).

Prospects for Cellulose Acetate Applications

The future applications of cellulose acetate (CA) and cellulose esters (CE) have been explored, showing that secondary modifications can add new performance features like thermal processability and water-dispersibility. This study underscores the potential of modifying ester compounds to develop new materials with enhanced properties, which could be parallel to exploring applications for specific chemical esters like PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER in material science or biopolymers (Glasser, 2004).

Wirkmechanismus

The mechanism of action of this compound is not specified in the available resources. Its potential applications in various fields of research and industry suggest that it may have diverse mechanisms of action depending on the context.

Eigenschaften

IUPAC Name |

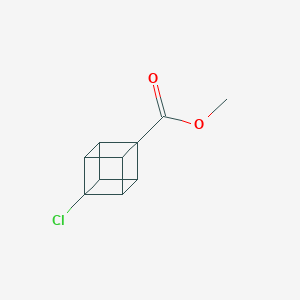

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLKOUSSDBQHEN-UQJVNAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.